Kresoxim-Methyl

Description

Historical Context and Development within Strobilurin Fungicides

The story of Kresoxim-methyl begins with the exploration of natural fungicidal compounds. In the mid-20th century, scientists began to investigate the chemical defenses of various organisms, leading to the discovery of strobilurin A and oudemansin A from wood-rotting mushroom fungi like Strobilurus tenacellus and Oudemansiella mucida. marketreportsworld.comuepg.br These natural products, while possessing fungicidal properties, were found to be too volatile and unstable in light for practical agricultural use. marketreportsworld.comuepg.br

This discovery, however, provided a crucial lead for agrochemical companies. Researchers at BASF and ICI (now part of Syngenta) independently began programs to synthesize more stable and effective analogs. uepg.br This research culminated in the early 1990s with the announcement of the first two commercial strobilurin fungicides: azoxystrobin (B1666510) by ICI and this compound by BASF in 1992. uepg.brmdpi.com These compounds were first commercialized in 1996 for controlling diseases in temperate cereals. uepg.brmdpi.com

This compound was specifically developed to improve upon the fungicidal activity and environmental stability of the naturally occurring strobilurin A. apsnet.org This was achieved through synthetic modifications to its chemical structure, resulting in a compound with a novel biochemical and biological mode of action. apsnet.org Like other strobilurins, this compound inhibits mitochondrial respiration in fungi by blocking the cytochrome bc1 complex, thereby preventing ATP synthesis and leading to fungal cell death. apsnet.orgapvma.gov.autheandersonscentre.co.ukresearchgate.netnih.govnih.gov This specific mode of action made it effective against fungal strains that had developed resistance to other classes of fungicides. apsnet.orgshaponline.org

The introduction of this compound and other strobilurins marked a significant advancement in fungicide development, moving from random screening of chemicals to a more targeted approach based on natural models. apsnet.org Today, strobilurins, including this compound, account for a substantial portion of the global fungicide market. marketsandmarkets.comahdb.org.uk

Significance in Plant Disease Management and Crop Protection

This compound is a broad-spectrum fungicide with protective, curative, and eradicative properties, making it a versatile tool for farmers. researchgate.netfrac.infomdpi.comfao.orgregulations.govwiseguyreports.com It is effective against a wide range of fungal pathogens from the Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes classes. theandersonscentre.co.ukfrac.infofao.orggcsaa.org

Its significance lies in its ability to control economically important diseases in a variety of crops, including:

Pome Fruits (Apples and Pears): Control of scab (Venturia inaequalis) and powdery mildew (Podosphaera leucotricha). apvma.gov.auglobalgrowthinsights.com

Grapes: Management of powdery mildew (Uncinator necator) and other fungal diseases. apsnet.orggcsaa.org

Cucurbits (Cucumber, Melon, Squash): Effective against powdery mildew and gummy stem blight. apsnet.orgfao.org

Cereals (Wheat and Barley): Control of powdery mildew and rusts. apsnet.orgfrac.info

Other Crops: Including pecans, ornamentals, and various vegetables. apsnet.orgwiseguyreports.comgcsaa.orgnih.gov

A key feature of this compound is its strong affinity for the waxy surface of plants, which provides long residual activity. apsnet.orgfrac.info It also exhibits translaminar movement, meaning it can diffuse from the treated leaf surface to the untreated side, offering more comprehensive protection. frac.info

Beyond direct disease control, research has shown that this compound can have positive physiological effects on some plants. In wheat, for instance, it has been observed to increase grain yield, dry matter, and chlorophyll (B73375) content, and delay senescence, even in the absence of disease. uepg.brapsnet.org These effects are linked to its ability to influence the plant's carbon dioxide assimilation and reduce ethylene (B1197577) production. uepg.brapsnet.org

The table below summarizes the protective, curative, and antisporulant activity of this compound against various fungal pathogens as demonstrated in research studies.

| Pathogen | Host Plant | Activity Demonstrated |

| Venturia inaequalis (Scab) | Apple | Protective, Post-infection, Antisporulant |

| Podosphaera leucotricha (Powdery Mildew) | Apple | Protective, Post-infection, Antisporulant |

| Puccinia recondita (Rust) | Wheat | Protective, Antisporulant |

| Uncinator necator (Powdery Mildew) | Grape | Protective, Post-infection, Antisporulant |

| Sphaerotheca fuliginea (Powdery Mildew) | Cucumber | Protective, Antisporulant |

Data sourced from laboratory and greenhouse research findings. apsnet.org

Research Trajectories and Future Outlook for this compound

The future of this compound in agrochemical research is focused on several key areas, primarily aimed at enhancing its efficacy, managing resistance, and exploring its broader physiological impacts on crops.

Resistance Management: A significant challenge for all single-site fungicides, including this compound, is the development of resistance in target pathogens. ahdb.org.ukfao.orggcsaa.org The Fungicide Resistance Action Committee (FRAC) classifies strobilurins as a high-risk group for resistance development. gcsaa.org Future research will continue to focus on:

Alternation and Mixture Strategies: Investigating the most effective programs for rotating this compound with fungicides from different chemical groups to delay resistance. gcsaa.org The development of pre-mixed formulations containing this compound and other active ingredients is a growing trend. marketreportsworld.com

Monitoring Resistance: Developing and utilizing molecular techniques to monitor the prevalence of resistant fungal populations, allowing for more informed and timely adjustments to disease management strategies. fao.org

New Formulations and Delivery Systems: Research is ongoing to develop innovative formulations of strobilurin fungicides. This includes the creation of hybrid formulations that combine strobilurins with other fungicide classes to broaden the spectrum of control and manage resistance. Additionally, the development of microencapsulated and slow-release formulations is being explored to provide extended protection and potentially reduce environmental impact.

Physiological Effects and Abiotic Stress Tolerance: A promising area of research is the investigation of the "priming" effect of this compound on plants. Studies have shown that pre-treatment with this compound can enhance a plant's tolerance to abiotic stresses such as drought and salinity. marketsandmarkets.com This is achieved through the modification of reactive oxygen and nitrogen species signaling, increased production of osmoprotectants like proline, and suppression of cellular damage. marketsandmarkets.com Future research will likely delve deeper into these mechanisms and explore the potential to use this compound not just as a fungicide, but also as a tool to enhance crop resilience in the face of climate change.

Environmental Fate and Transformation: Understanding the environmental behavior of this compound and its degradation products is crucial for its sustainable use. Recent studies have focused on identifying its transformation products in aquatic environments and assessing their potential toxicity. shaponline.org This research is vital for conducting accurate environmental risk assessments and ensuring the long-term viability of this compound as a crop protection tool.

The table below outlines the key research areas for the future of this compound.

| Research Area | Focus | Desired Outcome |

| Resistance Management | Alternation/mixture strategies, molecular monitoring | Prolonged efficacy of this compound, sustainable disease control |

| New Formulations | Hybrid and slow-release formulations | Enhanced performance, broader spectrum, improved environmental profile |

| Plant Physiology | Priming effect on abiotic stress tolerance | Increased crop resilience to drought and salinity |

| Environmental Fate | Identification and toxicity of transformation products | Accurate risk assessment, sustainable use |

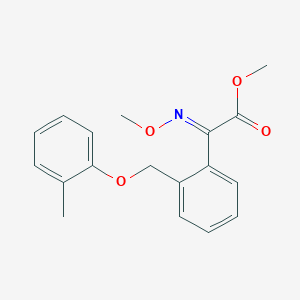

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2E)-2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-13-8-4-7-11-16(13)23-12-14-9-5-6-10-15(14)17(19-22-3)18(20)21-2/h4-11H,12H2,1-3H3/b19-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTBXTZVPHCKPN-HTXNQAPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2/C(=N\OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032558 | |

| Record name | Kresoxim-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [Merck Index] | |

| Record name | Kresoxim-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

All in g/100 ml: n-heptane, 0.17; toluene, 11.1; dichloromethane, 93.9; methanol, 1.49; acetone, 21.7; ethyl acetate, 12.3., In water, 2 mg/l @ 20 °C | |

| Record name | KRESOXIM-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.258 kg/l, Dark brown solid; odor: moderately sulfurous; pH = 5.8; bulk density = 541 g/l /Cygnus Fungicide/ | |

| Record name | KRESOXIM-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg], 1.72X10-8 mm Hg @ 20 °C | |

| Record name | Kresoxim-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | KRESOXIM-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Colorless | |

CAS No. |

143390-89-0 | |

| Record name | Kresoxim-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143390-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kresoxim-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143390890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kresoxim-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | kresoxim-methyl (ISO); methyl (E)-2-methoxyimino-[2-(o-tolyloxymethyl)phenyl]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KRESOXIM-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LXZ062TTB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KRESOXIM-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

97.2-101.7 °C | |

| Record name | KRESOXIM-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biochemical and Cellular Mechanisms of Action

Inhibition of Mitochondrial Respiration in Fungal Pathogens

The primary biochemical function of kresoxim-methyl is the potent inhibition of mitochondrial respiration in fungi. apvma.gov.aufao.org This process is central to the production of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. By disrupting this pathway, this compound effectively cuts off the energy supply required for fungal growth and development, including spore germination and penetration into host tissues. apvma.gov.aurallis.com

This compound specifically targets and inhibits the cytochrome bc1 complex, also known as Complex III, a critical component of the mitochondrial electron transport chain (ETC). nih.govwho.intnih.govnih.gov The ETC is a series of protein complexes embedded in the inner mitochondrial membrane that transfer electrons in a stepwise manner, creating a proton gradient used for ATP synthesis. This compound binds to the Quinone 'outer' (Qo) site of the cytochrome bc1 complex, thereby blocking the transfer of electrons from ubiquinol (B23937) to cytochrome c. nih.govherts.ac.ukresearchgate.net This blockage halts the flow of electrons through the ETC, disrupting the entire respiratory process. apvma.gov.auherts.ac.uk

The disruption of the electron transport chain by this compound directly prevents the formation of the proton gradient across the inner mitochondrial membrane. apvma.gov.au This gradient is the driving force for ATP synthase (Complex V) to produce ATP. Consequently, the inhibition of the cytochrome bc1 complex leads to a significant decrease in ATP synthesis, resulting in severe energy deprivation for the fungal cell. nih.govapvma.gov.aunih.gov This lack of energy ultimately arrests essential metabolic processes, leading to the inhibition of fungal development and growth. apvma.gov.au Studies have demonstrated that exposure to this compound leads to a significant reduction in ATP levels within target cells. nih.govnih.gov

| Mechanism | Effect | Reference |

| Binding Target | Cytochrome bc1 complex (Complex III) of the mitochondrial ETC | nih.govnih.govnih.gov |

| Binding Site | Quinone 'outer' (Qo) site | nih.govherts.ac.uk |

| Primary Action | Blocks electron transfer from ubiquinol to cytochrome c | herts.ac.ukresearchgate.net |

| Consequence | Disruption of the proton gradient across the inner mitochondrial membrane | apvma.gov.au |

| Ultimate Result | Impairment of ATP synthesis and cellular energy deprivation | nih.govapvma.gov.aunih.gov |

The fungicidal activity of this compound is due to its specific binding at the Qo site of Complex III. herts.ac.uk This site is where the natural substrate, ubiquinol (the reduced form of Coenzyme Q), normally binds to donate electrons. This compound acts as a competitive inhibitor with respect to ubiquinol. nih.gov Its structure mimics a part of the ubiquinol molecule, allowing it to occupy the binding site and physically prevent the substrate from docking. core.ac.uk This competitive binding effectively blocks the oxidation of ubiquinol, a crucial step in the Q-cycle of mitochondrial respiration. nih.gov

Metabolic Profiling and Substrate Utilization Disturbances in Target Fungi

However, the same research noted that even under fungicide pressure, F. kyushuense could still metabolize certain carbon sources, suggesting some metabolic pathways remain partially active or are less dependent on the disrupted respiratory chain. nih.gov

| Metabolic Pathway | Effect of this compound on Substrate Utilization by F. kyushuense | Reference |

| Glycolysis & TCA Cycle | Strong inhibition of the ability to metabolize most related carbon substrates. | nih.gov |

| Other Carbon Substrates | Broad inhibition of utilization for many tested substrates. | nih.gov |

| Notable Exceptions (Mycelial Growth) | Some utilization of β-hydroxybutyric acid, γ-hydroxybutyric acid, α-ketoglutaric acid, α-D-glucose-1-phosphate, D-saccharic acid, and succinic acid was still possible. | nih.gov |

| Notable Exceptions (Conidial Germination) | Some utilization of β-hydroxybutyric acid, γ-hydroxybutyric acid, α-ketoglutaric acid, Tween-80, arbutin, dextrin, glycerol, and glycogen (B147801) was still possible. | nih.gov |

Efficacy and Biological Activity Spectrum

Broad-Spectrum Fungicidal Activity Profile

Kresoxim-methyl is recognized for its broad-spectrum fungicidal activity, effectively controlling fungi from the Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes classes. agropages.combspp.org.uk This wide range of action makes it a valuable tool in managing a variety of plant diseases across different crops. apsnet.org

Protective, Curative, and Eradicant Properties

This compound demonstrates protective, curative, and eradicant actions against fungal pathogens. rallis.comessencechem.comvillacrop.co.zaalbaugh.com Its protective capabilities are due to the inhibition of spore germination and the prevention of host plant infection. apvma.gov.aupublications.gc.ca The curative and eradicant effects are a result of its ability to inhibit mycelial growth and sporulation. publications.gc.caepa.gov This multifaceted approach allows for its use not only as a preventative measure but also to control existing infections. agropages.comcore.ac.uk The compound's strong affinity for the waxy surface of plants ensures its retention and redistribution, contributing to its long-lasting residual activity. agropages.com

Inhibition of Spore Germination and Sporulation

A primary mode of action for this compound is the potent inhibition of spore germination. apsnet.orgessencechem.comvillacrop.co.za By preventing spores from germinating, the fungicide stops the initial stage of fungal infection. apvma.gov.au It is highly effective against the germination of spores of numerous fungi, including Venturia inaequalis, where complete inhibition has been observed at low concentrations. apsnet.org Furthermore, this compound effectively suppresses sporulation, the process by which fungi produce and release new spores. apsnet.org This anti-sporulant activity reduces the spread of the disease within and between plants. apsnet.org Studies have shown that it can almost completely inhibit sporulation of fungi like Sphaerotheca fuliginea and significantly reduce sporulation in others. apsnet.org

Activity Against Key Plant Pathogens

This compound has demonstrated significant efficacy against a wide array of economically important plant pathogens. apsnet.org Its activity has been documented in both laboratory and field studies, highlighting its importance in integrated pest management programs. agropages.com

Ascomycetes (e.g., Venturia inaequalis, Podosphaera leucotricha, Botrytis cinerea, Fusarium kyushuense)

This compound is particularly effective against various fungi belonging to the Ascomycetes class. apsnet.orgacs.org

Venturia inaequalis : This pathogen, the causal agent of apple scab, is highly sensitive to this compound. apsnet.orgcabidigitallibrary.org The fungicide effectively controls scab, with studies showing its efficacy in protecting apple leaves from infection. cabidigitallibrary.orgapsnet.org Research has established baseline sensitivities of V. inaequalis populations to this compound, although resistance has been reported in some regions after years of use. apsnet.orgnih.gov

Podosphaera leucotricha : The cause of powdery mildew in apples, this fungus is also effectively managed by this compound. apvma.gov.auapsnet.org The fungicide works by preventing spore germination and penetration into the leaf. apvma.gov.au It offers a high level of control against this surface-dwelling pathogen. plantwiseplusknowledgebank.org

Botrytis cinerea : This fungus causes grey mould, a destructive disease in many crops. core.ac.ukresearchgate.net this compound has shown inhibitory effects on the growth and germination of B. cinerea. researchgate.net Research has also explored the synergistic effects of combining this compound with plant extracts to enhance its efficacy against this pathogen. uwc.ac.zamdpi.com

Fusarium kyushuense : This species is a causal agent of Fusarium wilt. nih.gov Studies have demonstrated that this compound strongly inhibits both the conidial germination and mycelial growth of F. kyushuense. nih.govresearchgate.net This highlights its potential in managing Fusarium-related diseases. nih.gov

Basidiomycetes (e.g., Puccinia recondita)

This compound also exhibits activity against fungi from the Basidiomycetes class, such as Puccinia recondita, which causes brown rust in wheat. apsnet.orgplantprotection.pl The fungicide acts as a protectant, inhibiting spore germination and the initial stages of fungal development on the leaf surface. apsnet.org While it is effective in preventing infection, its curative action against established infections of internally-growing fungi like rusts may be more limited. bspp.org.ukapsnet.org

Other Economically Important Fungal Diseases

Beyond the specified examples, this compound is effective against a range of other economically significant fungal diseases. regulations.govapsnet.org These include various other powdery mildews, leaf spots, and blights on a variety of crops such as cereals, grapes, and vegetables. regulations.govessencechem.com Its broad-spectrum nature makes it a versatile tool for disease management in modern agriculture. bspp.org.uk

Table 1: Efficacy of this compound Against Key Plant Pathogens

| Pathogen | Disease | Class | Efficacy |

|---|---|---|---|

| Venturia inaequalis | Apple Scab | Ascomycetes | High apsnet.orgcabidigitallibrary.org |

| Podosphaera leucotricha | Apple Powdery Mildew | Ascomycetes | High apvma.gov.auapsnet.org |

| Botrytis cinerea | Grey Mould | Ascomycetes | Moderate to High researchgate.netuwc.ac.za |

| Fusarium kyushuense | Fusarium Wilt | Ascomycetes | High nih.govresearchgate.net |

Plant Physiological Modulation and Non-Fungicidal Effects

Effects on Crop Growth and Yield Enhancement

The application of this compound has been associated with notable improvements in crop growth and yield, even in the absence of significant disease pressure. apsnet.orgseedquest.com In wheat, for instance, treatment with this compound has led to increases in grain yield and dry matter. apsnet.org This enhancement is partly attributed to an increased biomass production, which provides a larger photosynthetically active area. seedquest.comoup.com

Table 1: Observed Effects of this compound on Crop Growth and Yield

| Crop | Observed Effect | Reference |

| Wheat | Increased grain yield and dry matter | apsnet.org |

| Wheat | Increased biomass production | seedquest.com |

| Wheat | Favored harvest index | seedquest.com |

| Cereals | Higher yields and better quality | oup.com |

| Medicago truncatula | Increased plant biomass | nih.govoup.com |

| Various Crops | General positive influence on yield | seedquest.com |

Delayed Senescence and Chlorophyll (B73375) Metabolism

A prominent non-fungicidal effect of this compound is the delay of leaf senescence. apsnet.orgseedquest.com This retardation of the aging process allows plants to maintain their photosynthetic activity for a longer period, contributing to increased productivity. seedquest.comuepg.br The visible sign of this effect is the prolonged greenness of the leaves. seedquest.comzemdirbyste-agriculture.lt

The delay in senescence is closely linked to the compound's influence on chlorophyll metabolism. This compound treatment helps to maintain higher chlorophyll concentrations by reducing its degradation. apsnet.orgresearchgate.net This effect is largely attributed to the inhibition of ethylene (B1197577) biosynthesis. plantgrowthhormones.complantgrowthhormones.com Ethylene is a key plant hormone that promotes senescence, and by reducing its production, this compound helps preserve the photosynthetic apparatus. seedquest.comuepg.br Specifically, it has been shown to inhibit the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway. seedquest.comuepg.br This leads to lower levels of ACC, the precursor to ethylene, and consequently, reduced ethylene formation. seedquest.com

Table 2: Impact of this compound on Senescence and Related Parameters

| Plant/Tissue | Parameter Measured | Observed Effect | Reference |

| Wheat Leaf Discs | Chlorophyll Loss | Delayed/Reduced | seedquest.comseedquest.com |

| Wheat | Senescence | Retarded | seedquest.com |

| Wheat | Ethylene Formation | Reduced | seedquest.comuepg.br |

| Wheat Shoots | ACC Synthase Activity | Inhibited | seedquest.com |

| Brassica napus Leaf Discs | Chlorophyll Degradation | Delayed | researchgate.net |

Interactions with Plant Metabolic Pathways

This compound interacts with several crucial plant metabolic and signaling pathways, leading to its observed physiological effects. apsnet.orgnih.gov One of its primary interactions at the cellular level is a transient inhibition of mitochondrial respiration in plant cells, which alters the plant's energy balance. seedquest.com However, it does not appear to affect the photosynthetic electron transport in photosystem II. seedquest.com

The compound significantly influences nitrogen metabolism by enhancing the activity of nitrate (B79036) reductase, the key enzyme in nitrate assimilation. plantgrowthhormones.comresearchgate.net This can lead to more efficient use of nitrogen, a critical nutrient for plant growth. uepg.brresearchgate.net

Furthermore, this compound modulates phytohormonal balances beyond just ethylene. Studies have shown that it can shift the hormonal balance in favor of cytokinins, which are known to delay senescence and promote cell division. apsnet.orgresearchgate.net Specifically, an increase in dihydrozeatin riboside-type cytokinins has been observed in treated wheat plants. seedquest.com While it can produce responses similar to auxins in some bioassays, this compound itself does not possess auxin-like properties nor does it stimulate auxin production. apsnet.org Instead, it appears to mimic auxin effects by influencing other metabolic processes. apsnet.org

Recent research also highlights its role in priming plants against abiotic stresses like drought and salinity. kaust.edu.sanih.gov This priming effect is associated with the modulation of reactive oxygen and nitrogen species signaling, increased biosynthesis of osmoprotectants like proline, and suppression of proteolysis. kaust.edu.sanih.govoup.com

Table 3: Summary of this compound's Interactions with Plant Metabolic Pathways

| Metabolic Pathway/Process | Specific Effect | Plant System | Reference |

| Carbon Metabolism | Shifts CO2 compensation point to favor assimilation | Wheat | apsnet.orgseedquest.com |

| Respiration | Transiently inhibits mitochondrial respiration | Wheat | seedquest.com |

| Nitrogen Metabolism | Increases nitrate reductase (NR) activity | Spinach, Wheat | uepg.brresearchgate.net |

| Phytohormone Regulation | Inhibits ethylene biosynthesis (reduces ACC) | Wheat | seedquest.comseedquest.comuepg.br |

| Phytohormone Regulation | Increases dihydrozeatin riboside-type cytokinins | Wheat | seedquest.comresearchgate.net |

| Abiotic Stress Response | Primes against salt and drought stress | Medicago truncatula | kaust.edu.sanih.gov |

| Abiotic Stress Response | Increases proline biosynthesis | Medicago truncatula | nih.govoup.com |

Fungicide Resistance Dynamics and Management

Mechanisms of Resistance Development to Kresoxim-Methyl and QoI Fungicides

Resistance to QoI fungicides, including this compound, primarily develops through two recognized mechanisms: specific mutations at the fungicide's target site and, to a lesser extent, the action of cellular efflux pumps.

The primary and most significant mechanism of resistance to this compound and other QoI fungicides is a modification of the target site within the fungal cell. nih.govnih.gov These fungicides act by inhibiting mitochondrial respiration, specifically by binding to the Qo (Quinone outside) site of the cytochrome bc1 complex (also known as complex III). rutgers.edunih.govplantsciencejournal.com This action blocks the electron transfer chain, halting the production of ATP and leading to the death of the fungal cell. nih.govapvma.gov.au

Research has identified that a single point mutation in the mitochondrial cytochrome b gene (CYTB) is the principal cause of high-level resistance. nih.govresearchgate.netapsnet.org The most common and impactful of these mutations is the substitution of the amino acid glycine (B1666218) with alanine (B10760859) at position 143, known as the G143A mutation. nih.govnih.govresearchgate.netresearchgate.net This single amino acid change prevents the fungicide from effectively binding to the Qo site, rendering it ineffective. nih.govresearchgate.net While the G143A mutation is predominant, another mutation, the substitution of phenylalanine with leucine (B10760876) at position 129 (F129L), has been associated with moderate levels of QoI resistance. apsnet.orgresearchgate.net

Table 1: Key Target-Site Mutations Conferring QoI Fungicide Resistance

| Mutation | Amino Acid Change | Location | Level of Resistance |

|---|---|---|---|

| G143A | Glycine to Alanine | Cytochrome b gene | High |

| F129L | Phenylalanine to Leucine | Cytochrome b gene | Moderate |

A secondary, non-target-site mechanism that can contribute to fungicide resistance is the overexpression of efflux pumps. apsnet.orgnih.gov These pumps are transport proteins, typically belonging to the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS), embedded in the fungal cell membrane. apsnet.orgmdpi.com Their function is to actively expel a wide range of toxic substances, including fungicides, from the cell. nih.govmdpi.comnih.gov

When these pumps are overexpressed, they can reduce the intracellular concentration of a fungicide to a sublethal level, allowing the fungus to survive. nih.gov This mechanism can confer resistance to multiple, chemically unrelated compounds, a phenomenon known as multi-drug resistance (MDR). mdpi.comnih.gov While target-site mutations are the primary driver of resistance to QoI fungicides, the impact of efflux transporters is considered a contributing factor, though potentially more limited for this specific chemical class compared to others like azoles. nih.govsemanticscholar.orgresearchgate.net

Cross-Resistance Profiles and Group-Specific Resistance

A critical aspect of QoI resistance is the strong cross-resistance observed within the group. frac.info Fungicides are classified by the Fungicide Resistance Action Committee (FRAC) based on their mode of action. This compound belongs to FRAC Group 11, which includes all QoI fungicides like azoxystrobin (B1666510), pyraclostrobin (B128455), and trifloxystrobin. msu.edurutgers.edufrac.info

Due to their identical mode of action, a mutation like G143A that confers resistance to one QoI fungicide will typically confer resistance to all other members of FRAC Group 11. rutgers.edurutgers.edufrac.info This means that if a fungal population develops resistance to this compound, switching to another strobilurin fungicide such as azoxystrobin will not be an effective control measure. rutgers.eduepa.gov However, this compound remains effective against pathogens that have developed resistance to fungicides from different FRAC groups with different modes of action, such as sterol inhibitors (DMIs), dicarboximides, or benzimidazoles. epa.govepa.gov

Resistance Management Strategies and Practical Implications

To delay the development of resistance and preserve the effectiveness of this compound, structured resistance management strategies are essential. These strategies focus on reducing the selection pressure that drives the proliferation of resistant fungal strains.

Effective resistance management for this compound is rooted in the principles of Integrated Pest Management (IPM). IPM combines various control methods to manage diseases while minimizing reliance on chemical pesticides. croplife.org.au Key strategies include:

Rotation and Alternation: Avoid consecutive applications of this compound or any other Group 11 fungicide. epa.govepa.gov Instead, rotate or alternate these fungicides with products from different FRAC groups that have different modes of action. msu.eduepa.gov

Limiting Applications: The total number of applications of Group 11 fungicides per season should be strictly limited according to label recommendations. msu.eduapvma.gov.au

Preventative Use: QoI fungicides like this compound are most effective when used as a protectant, applied before disease establishment, as they have an outstanding ability to inhibit spore germination. msu.eduapsnet.org

Monitoring and Scouting: Regularly monitor crops for disease presence and utilize disease forecasting models to time applications effectively. epa.gov

Using mixtures of fungicides with different modes of action is a highly effective resistance management tactic. core.ac.uknih.gov Tank-mixing or using pre-formulated products that combine this compound with a fungicide from a different FRAC group can enhance disease control and delay resistance. core.ac.uknih.gov The partner fungicide can control any individuals in the fungal population that may be resistant to the QoI mode of action.

Synergistic combinations can also allow for reduced rates of the individual components without compromising efficacy, further reducing selection pressure. core.ac.uk Research and patent literature describe synergistic mixtures of this compound with compounds from other chemical classes, such as:

Triazoles (DMIs): Combinations with tebuconazole (B1682727) or flutriafol. google.com

Benzimidazoles: Mixtures with carbendazim. google.com

Carboxamides (SDHIs): Combinations with boscalid (B143098) have been shown to be effective. researchgate.netnih.gov

Other Fungicides: Mixtures with compounds like dimethomorph (B118703) have also been developed. google.com

These mixtures provide multiple modes of action against the pathogen simultaneously, making it much more difficult for resistance to develop. google.com

Environmental Fate and Behavior

Degradation Kinetics in Environmental Compartments

The degradation rate of Kresoxim-methyl varies significantly across different environmental matrices such as soil and water, largely dictated by the prevailing conditions.

This compound degrades very rapidly in soil. epa.gov Under aerobic conditions, laboratory studies have reported its half-life (DT50) to be less than one day. epa.gov Other studies confirm this rapid degradation, with DT50 values of less than 3 days in various soil types under both aerobic and anaerobic conditions. acs.orgresearchgate.netnih.gov The time for 90% dissipation (DT90) under aerobic conditions is similarly short, at 2-3 days. fao.org Field dissipation studies have shown slightly longer, yet still rapid, dissipation with half-lives ranging from less than 4 days to 6.5 days. epa.govfrontiersin.org In anaerobic soil, the DT50 is approximately 0.98 days, with a DT90 of less than 3 days. fao.orgfao.org The slower degradation observed in sterilized soil indicates that microorganisms play a major role in its breakdown. fao.org

| Condition | DT50 Value (days) | Reference |

|---|---|---|

| Aerobic (Lab) | < 1 | epa.gov |

| Aerobic (Lab) | 0.48 - 3.1 | fao.org |

| Aerobic & Anaerobic (Lab) | < 3 | acs.orgresearchgate.netnih.gov |

| Anaerobic (Lab) | 0.98 | fao.org |

| Aerobic (Field) | < 4 | epa.gov |

| Aerobic (Field) | 5.5 - 6.5 | frontiersin.org |

In aquatic environments, the degradation of this compound is primarily driven by hydrolysis and photolysis. Hydrolysis is highly dependent on pH. The compound is very stable in acidic conditions (pH 5) but becomes progressively less stable as the pH increases. epa.gov At a neutral pH of 7, its hydrolysis half-life is 34 days. epa.gov In alkaline conditions of pH 9, degradation is much faster, with reported half-lives of 7 hours and 0.5 days (12 hours). epa.govresearchgate.netnih.gov

Photolysis, or degradation by light, is another significant pathway for this compound in water. rsc.org Studies have demonstrated that under simulated sunlight, this compound is prone to photochemical reactions, with a reported photolytic half-life of approximately 10.3 hours. nih.govrsc.org

| Pathway | Condition | Half-Life | Reference |

|---|---|---|---|

| Hydrolysis | pH 5 | Stable | epa.gov |

| pH 7 | 34 days | epa.gov | |

| pH 9 | 0.5 - 0.6 days (12-14 hours) | epa.govresearchgate.net | |

| Photolysis | Simulated Sunlight | ~10.3 hours | rsc.org |

Several environmental factors significantly influence the dissipation rate of this compound.

pH: As noted, pH is a critical factor in aquatic systems. The rate of hydrolysis increases dramatically under alkaline conditions. epa.govapvma.gov.au

Light: Sunlight accelerates the degradation of this compound through photolysis in both water and on soil surfaces. rsc.orgnih.gov However, in one soil study, degradation was paradoxically faster in dark controls than in irradiated samples, a phenomenon attributed to moisture loss in the irradiated soil, which slowed microbial degradation. fao.org

Temperature: Temperature can affect the rate of both chemical and microbial degradation processes, with higher temperatures generally leading to faster dissipation. nih.govresearchgate.net

Soil Properties: Factors such as organic matter content and microbial activity can influence the rate of degradation in soil. frontiersin.orgresearchgate.net Higher organic matter is often associated with increased microbial activity, which can lead to faster breakdown. acs.org

Studies have shown that the combined influence of these abiotic factors can lead to half-life values for this compound in water ranging from 1 to 26.1 days. nih.govresearchgate.net

Metabolism and Transformation Products of this compound

This compound is transformed in the environment into various metabolites, with the primary initial step being the cleavage of the ester group. fao.orgfao.org

The most significant and frequently detected metabolite of this compound in soil and water is its corresponding free acid, formed by ester cleavage. fao.orgapvma.gov.aufao.org This acid metabolite is referred to by the codes 490M1 or BF 490-1. epa.govherts.ac.ukfao.org While the parent compound degrades very quickly, the 490M1 metabolite is more persistent in the environment, with a reported half-life in aerobic soil ranging from 23 to 131 days. fao.orgfao.org Other, more minor metabolites have also been identified, resulting from further transformations like hydroxylation. These include 490M2 (hydroxylation of the aryl-methyl group) and 490M9 (hydroxylation of the phenoxy ring). fao.orgwho.int

| Metabolite Code | Chemical Name/Description | Formation Pathway | Occurrence | Reference |

|---|---|---|---|---|

| 490M1 (BF 490-1) | (E)-methoxyimino(alpha-(o-tolyloxy)-o-tolyl)acetic acid | Ester cleavage/hydrolysis | Soil, Water | epa.govherts.ac.ukfao.org |

| 490M2 | Metabolite with oxidized aryl-methyl group | Oxidation | Soil, Plants | fao.orgwho.int |

| 490M9 | Metabolite with hydroxylated phenoxy ring | Hydroxylation | Soil, Plants | fao.orgwho.int |

| 490M4 | Intermediate metabolite | Further degradation of 490M1 | Soil (minor) | fao.org |

The degradation of this compound proceeds through several reaction pathways in both soil and aquatic environments. researchgate.netnih.gov The main mechanism, regardless of aerobic or anaerobic conditions, is the hydrolysis of the methyl ester to form the acid metabolite 490M1. researchgate.netfao.orgacs.org

Following this initial step, further degradation occurs through various reactions:

Oxidation: This can occur on the phenoxy ring or the aryl-methyl group, leading to hydroxylated metabolites like 490M2 and 490M9. researchgate.netfao.orgfao.org

Ether Cleavage: Both the oxime ether and benzyl (B1604629) ether bonds can be cleaved. researchgate.netnih.govfao.org

Reduction: This pathway has also been proposed as a possible transformation route in soil. researchgate.netnih.gov

Photoisomerization: In the presence of light, the (E)-isomer of this compound can be converted to its (Z)-isomer. researchgate.netnih.govrsc.org

In soil, the acid metabolite 490M1 can be further degraded to carbon dioxide or become bound to soil particles. fao.org In aquatic systems, photodegradation involves multiple pathways, including hydrolysis of the methyl ester, hydroxylation, and cleavage of the ether bonds. researchgate.netnih.gov

Transport and Distribution in Ecosystems

The transport and distribution of this compound and its transformation products in ecosystems are influenced by several factors, including its mobility in soil, its potential for runoff and spray drift into water bodies, and its volatilization from environmental surfaces.

Studies exploring the adsorption-desorption behavior of this compound in various soil types have shown that its adsorption is influenced by soil properties such as organic carbon content, clay content, and cation-exchange capacity. nih.govresearchgate.net The adsorption process is generally described as physical adsorption. nih.govresearchgate.net

Leaching studies have demonstrated that the acid metabolite has a greater leaching potential than the parent this compound. ripublication.comijaeb.com In column leaching experiments, a significant portion of the applied this compound was converted to the acid metabolite, which then moved more readily through the soil column. ripublication.comijaeb.com Increasing the organic matter content of the soil, for instance through sludge amendment, has been shown to reduce the leaching potential of both this compound and its acid metabolite. ripublication.comijaeb.com

The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's leaching potential, has been calculated for this compound in different soils, with values ranging from 0 to 2.26, suggesting a moderately low leaching potential for the parent compound. nih.gov However, the high mobility of the acid metabolite suggests that it is the primary component of concern regarding potential groundwater contamination. epa.gov Despite this, field studies have indicated that significant leaching of either the parent compound or its acid metabolite is limited under real-world conditions. apvma.gov.au

Table 1: Soil Mobility and Leaching Potential of this compound and its Acid Metabolite

Spray drift during application is a primary route for the entry of this compound into water bodies. apvma.gov.aunih.gov Studies conducted in vineyard catchments have shown that this compound can be detected on non-target surfaces, with concentrations reaching up to 18% of the applied dose. nih.govresearchgate.net The amount of this compound deposited on roads due to spray drift can be significantly higher—up to 50 times larger—than the amount transported into water bodies via runoff. nih.govresearchgate.net This deposition on non-target areas like roads can then contribute to pesticide runoff during rainfall events. nih.govresearchgate.net

Once in the aquatic environment, this compound dissipates rapidly, primarily through hydrolysis to its less toxic acid metabolite. apvma.gov.au The half-life of this compound in aerobic soil/water systems is short, typically 1 to 2 days. apvma.gov.au

Runoff is another important pathway for the transport of this compound to surface waters. epa.govresearchgate.net The low soil/water partition coefficient of both this compound and its acid metabolite, BF 490-1, indicates that runoff occurs primarily through dissolution in runoff water rather than being adsorbed to eroding soil particles. epa.gov This also means that in the water column, both the parent compound and the metabolite are more likely to be found in the dissolved phase rather than in suspended or bottom sediments. epa.gov

The risk of runoff is highest during the first rainfall events that occur after the application of the fungicide. researchgate.net The rapid dissipation of this compound in the topsoil means that the window for significant runoff is relatively short. researchgate.net

The volatilization potential of this compound from soil and water surfaces is considered to be low. epa.gov This is based on its low vapor pressure and a low Henry's Law constant. epa.gov The Henry's Law constant for this compound is estimated to be 3.6 x 10^-9 atm-cu m/mole, which indicates that the compound is essentially nonvolatile from water surfaces. nih.gov Similarly, based on its vapor pressure of 1.72 x 10^-8 mm Hg, this compound is not expected to volatilize from dry soil surfaces. nih.gov Therefore, volatilization is not considered an important dissipation route for this compound in the environment. epa.gov

Table 2: Physicochemical Properties Related to Volatilization

Ecotoxicological Assessment and Environmental Impact Research

Toxicity to Non-Target Organisms

Kresoxim-methyl, while effective against fungal pathogens, exhibits varying degrees of toxicity to organisms not targeted by its application. Regulatory bodies require thorough assessment of these effects to establish guidelines for safe use. For instance, in Canada, labels for products containing this compound must include precautionary statements indicating its toxicity to aquatic organisms, birds, and certain beneficial arthropods.

Aquatic Biota: Fish, Daphnia, and Algae Sensitivity

This compound is classified as highly toxic to aquatic organisms. pesticidestewardship.org Acute exposure studies have demonstrated its potent effects on various species representative of different trophic levels within aquatic ecosystems.

For fish, acute toxicity values (LC50) indicate high toxicity. Studies on warmwater fish like the Bluegill sunfish (Lepomis macrochirus) resulted in an LC50 of 499 ppb, while the coldwater Rainbow trout (Oncorhynchus mykiss) showed even greater sensitivity with an LC50 of 190 ppb. msu.edu Research on zebrafish (Danio rerio) revealed LC50 values across multiple life stages (embryo, larvae, juvenile, and adult) ranging from 0.224 to 0.436 mg/L. uclouvain.begrainmillers.com In contrast, the primary acid metabolite of this compound, known as BF 490-1 or BAS 490-1, is considered practically non-toxic to fish. pesticidestewardship.orgmsu.edu

Freshwater invertebrates are also highly susceptible. For the water flea, Daphnia magna, a key species in aquatic food webs, the acute EC50 value is 332 µg/L, leading to a classification of highly toxic. msu.edu Chronic studies have shown reproductive effects (NOEC) at concentrations as low as 0.032 mg/L. Similar to findings in fish, the acid metabolite is practically non-toxic to daphnids. msu.edu

Algae, the primary producers in many aquatic systems, are also sensitive to this compound. Toxicity data for algae show a chronic NOEC/EC10 of 7-15 µg/L and an acute L(E)C50 ranging from 63 to 490 µg/L.

Interactive Table: Acute and Chronic Toxicity of this compound to Aquatic Organisms

| Taxonomic Group | Species | Endpoint | Value | Toxicity Classification |

|---|---|---|---|---|

| Fish (Warmwater) | Bluegill sunfish (Lepomis macrochirus) | 96-hr LC50 | 499 µg/L | Highly Toxic |

| Fish (Coldwater) | Rainbow trout (Oncorhynchus mykiss) | 96-hr LC50 | 190 µg/L | Highly Toxic |

| Fish | Zebrafish (Danio rerio) | 96-hr LC50 (larvae) | 224 µg/L | Highly Toxic |

| Invertebrates | Daphnia magna | 48-hr EC50 | 332 µg/L | Highly Toxic |

| Invertebrates | Daphnia magna | Chronic NOEC (Reproduction) | 32 µg/L | - |

| Algae | Scenedesmus subspicatus | 72-hr EC50 | 490 µg/L | Toxic |

| Algae | Pseudokirchneriella subcapitata | Chronic NOEC | 15 µg/L | - |

Terrestrial Invertebrates: Earthworms and Beneficial Insects (e.g., Honey Bees, Ladybirds)

The impact of this compound on terrestrial invertebrates is a critical component of its environmental risk assessment.

Studies on earthworms (Eisenia foetida) indicated no adverse effects over a 14-day period from the technical grade active ingredient at concentrations up to 1000 mg/kg of dry soil. pesticidestewardship.org However, a formulated product was found to be slightly toxic at concentrations of 500 and 1000 mg/kg. pesticidestewardship.org The acid metabolite was not shown to be toxic to earthworms. pesticidestewardship.org

For beneficial insects, the toxicity varies. This compound is generally considered to have low toxicity to honey bees (Apis mellifera). msu.edu Laboratory studies have reported a contact LD50 of 25 µ g/bee , which is above the threshold for high toxicity. msu.edu Other data indicate even lower risk, with a contact LD50 of >100 µ g/bee and an oral LD50 of >110 µ g/bee , classifying it as having negligible toxicity. Despite this, labels may advise minimizing spray drift to reduce harmful effects on beneficial arthropods in habitats adjacent to application sites. mda.state.mn.us

Interactive Table: Toxicity of this compound to Terrestrial Invertebrates

| Organism | Species | Endpoint | Value | Toxicity Classification |

|---|---|---|---|---|

| Earthworm | Eisenia foetida | 14-day LC50 (Technical Grade) | >1000 mg/kg soil | Not Toxic |

| Honey Bee | Apis mellifera | Contact LD50 | 25 µg/bee | Low Toxicity |

| Honey Bee | Apis mellifera | Contact LD50 | >100 µg/bee | Negligible Toxicity |

| Honey Bee | Apis mellifera | Oral LD50 | >110 µg/bee | Negligible Toxicity |

Impact on Soil Microorganisms (Respiration, Nitrification/Ammonification)

Soil microorganisms are vital for nutrient cycling and soil health. Research into the effects of this compound on soil microflora indicates that it is unlikely to have long-term adverse effects on key microbial processes. pesticidestewardship.org Studies assessing soil respiration and nitrogen turnover (ammonification and nitrification) have shown no significant long-term impacts from the application of either this compound or its formulated products. pesticidestewardship.org The acid metabolite also demonstrated no significant effect on soil respiration and had a negligible to tolerable effect on nitrogen turnover processes. pesticidestewardship.org

Comparative Ecotoxicology within Strobilurin Fungicides

Strobilurin fungicides, as a class, are known for their high toxicity to aquatic organisms, though the degree of toxicity varies between different compounds. ucanr.edu When compared to other widely used strobilurins, this compound often falls in the middle to lower end of the toxicity spectrum.

One comparative ranking places strobilurins in the following decreasing order of toxicity: pyraoxystrobin, pyraclostrobin (B128455) ≈ trifloxystrobin, picoxystrobin, this compound, fluoxastrobin, and azoxystrobin (B1666510). This suggests that while still potent, this compound is less toxic than several other members of its chemical class, such as pyraclostrobin and trifloxystrobin. pesticidestewardship.org These differences in toxicity among strobilurins highlight the importance of chemical-specific risk assessments rather than a class-wide approach. ucanr.edu

Underlying Mechanisms of Ecotoxicity

The fungicidal action and the ecotoxicity of this compound and other strobilurins stem from the same biochemical mechanism: the inhibition of mitochondrial respiration. uga.edu

Mitochondrial Activity and Cellular Respiration Disturbances in Non-Target Species

This compound acts by blocking the electron transport chain within the mitochondria. uga.edu Specifically, it binds to the Quinone outside (Qo) site of the Cytochrome b-c1 complex (also known as Complex III). uga.edunih.gov This binding action obstructs the transfer of electrons between cytochrome b and cytochrome c1, which halts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. uga.edu

This disruption of cellular respiration is not exclusive to fungi and can occur in the mitochondria of non-target organisms, leading to cellular energy deficits and subsequent toxicity. nih.gov In zebrafish larvae, for example, exposure to this compound has been shown to decrease ATP levels. uclouvain.be This fundamental mode of action is the primary driver of the observed toxicity in sensitive aquatic and terrestrial species. uclouvain.benih.gov

Reactive Oxygen Species (ROS) Generation

The primary mechanism by which this compound induces toxicity in non-target aquatic organisms is through the generation of Reactive Oxygen Species (ROS), leading to oxidative stress. Strobilurin fungicides, as a class, are known to inhibit the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. This inhibition disrupts the normal flow of electrons, causing an accumulation of electrons at the ubiquinone-binding site, which then leak and react with molecular oxygen to form the superoxide (B77818) radical (O₂⁻). This initial ROS can then be converted to other harmful species, such as hydrogen peroxide (H₂O₂) and the hydroxyl radical (•OH).

This disruption of mitochondrial bioenergetics and the subsequent oxidative stress have been observed in various aquatic organisms. Studies have demonstrated that exposure to strobilurin fungicides leads to a significant increase in ROS levels. This overproduction of ROS can overwhelm the antioxidant defense systems of the organism, leading to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. The induction of oxidative stress is a key initiating event in the broader toxicological profile of this compound in aquatic environments.

Histological and Biochemical Indicators in Sentinel Aquatic Species (e.g., Zebrafish)

The zebrafish (Danio rerio) is a widely utilized model organism for assessing the ecotoxicological effects of chemical compounds, including this compound. Research on zebrafish has provided valuable insights into the specific histological and biochemical alterations caused by exposure to this fungicide.

Histological Changes:

Studies have revealed significant histological damage in various organs of zebrafish exposed to this compound. After a 21-day exposure, notable effects were observed in the liver, ovary, and intestine. epa.gov In the liver, the boundaries between hepatocytes became blurred, and hepatic vacuoles were observed. epa.gov Ovarian development was also affected, with an increased percentage of perinucleolar oocytes and cortical alveolus oocytes. epa.gov Furthermore, the integrity of the intestine was compromised, with a decrease in the number of goblet cells and disturbances to the villi and intestinal wall. epa.gov

Biochemical Indicators:

Exposure to this compound induces a range of biochemical responses in zebrafish, primarily related to oxidative stress. Key antioxidant enzymes are often measured to assess the organism's response to ROS generation. Studies have reported alterations in the activity of superoxide dismutase (SOD) and catalase (CAT) in zebrafish liver. epa.gov SOD is responsible for converting superoxide radicals to hydrogen peroxide, while CAT breaks down hydrogen peroxide into water and oxygen. Changes in the activity of these enzymes indicate an ongoing effort by the organism to counteract oxidative stress. Additionally, levels of malondialdehyde (MDA), a marker of lipid peroxidation, have been shown to be altered in the liver of exposed zebrafish. epa.gov

Metabonomic analysis has further revealed that this compound can influence various metabolic pathways in zebrafish liver, including vitamin digestion and absorption, retinol (B82714) metabolism, and ovarian steroidogenesis. epa.gov These findings highlight the multifaceted biochemical disruption caused by this fungicide.

Below is a table summarizing the observed effects of this compound on biochemical indicators in zebrafish:

| Biochemical Indicator | Organ/Tissue | Observed Effect | Reference |

| Superoxide Dismutase (SOD) | Liver | Altered activity | epa.gov |

| Catalase (CAT) | Liver | Altered activity | epa.gov |

| Malondialdehyde (MDA) | Liver | Altered levels | epa.gov |

Environmental Risk Assessment Methodologies and Regulatory Frameworks

The potential for adverse effects of this compound on aquatic ecosystems necessitates a robust framework for environmental risk assessment. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) employ a tiered approach to evaluate the risks posed by pesticides. epa.goveuropa.eunih.govfao.orgoup.comoup.com

This tiered methodology begins with a conservative, screening-level assessment (Tier 1) and progresses to more refined and realistic assessments (higher tiers) if an initial risk is identified. nih.govfao.orgoup.com

Exposure Assessment:

A critical component of the risk assessment is estimating the Predicted Environmental Concentration (PEC) of the pesticide in aquatic environments. nibio.no This is achieved through the use of various computer models that simulate the fate and transport of the chemical. The EPA utilizes models such as the Pesticide in Water Calculator (PWC) , which simulates pesticide runoff from land into water bodies. epa.gov For more refined assessments, models like the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) are employed. epa.govnibio.no These models incorporate data on the chemical's properties, application rates, and environmental conditions to predict concentrations in water and sediment. epa.gov

Effects Assessment:

The effects assessment involves evaluating the toxicity of this compound to a range of aquatic organisms. Standardized ecotoxicity tests are conducted on representative species from different trophic levels, including fish, invertebrates (e.g., Daphnia), and algae. researchgate.netfao.org Key endpoints from these studies, such as the LC50 (lethal concentration for 50% of the test population) and the NOEC (no-observed-effect concentration), are used to determine the toxicity of the compound.

Risk Characterization:

In the final stage, the risk is characterized by comparing the PEC with the ecotoxicological endpoints. A Risk Quotient (RQ) is often calculated by dividing the PEC by the relevant toxicity value. If the RQ exceeds a certain level of concern, it indicates a potential risk, which may trigger the need for further, higher-tiered studies or risk mitigation measures. This structured approach allows regulators to make informed decisions regarding the registration and use of pesticides like this compound, aiming to protect aquatic ecosystems from unreasonable adverse effects. The regulatory framework for fungicides is continuously evolving, with recent initiatives focusing on interagency collaboration to address potential resistance risks. useforesight.iofederalregister.govepa.govpsu.eduregulations.gov

| Regulatory Body | Key Methodologies and Models |

| U.S. Environmental Protection Agency (EPA) | Tiered risk assessment approach, PWC (Pesticide in Water Calculator), PRZM-EXAMS models for exposure assessment. epa.govnih.govepa.gov |

| European Food Safety Authority (EFSA) | Tiered risk assessment framework, guidance for assessing risks to aquatic organisms. europa.euoup.comeuropa.eu |

Advanced Synthesis and Structure Activity Relationship Sar Studies

Modern Synthetic Methodologies for Kresoxim-Methyl

This compound, chemically known as methyl (E)-methoxyimino[α-(o-tolyloxy)-o-tolyl]acetate, is a synthetic analog of the naturally occurring strobilurin A. apsnet.org Its synthesis has been the subject of considerable research to develop efficient, high-yield, and environmentally conscious manufacturing processes. The commercial form is the (E)-isomer, which is noted for being more stable and biologically active as a fungicide. herts.ac.uk

Several modern synthetic routes have been established, often starting from different core materials but converging on the key structural components of the final molecule. One common approach begins with the construction of the crucial methoxyacrylate side chain, which is then coupled with a substituted benzophenone (B1666685) derivative. herts.ac.uk

Alternative patented methods provide different pathways. For instance, one method utilizes phthalide (B148349) and o-cresol (B1677501) as primary raw materials. The process involves preparing 2-(2-methylphenoxy)-methylene benzoic acid, which then undergoes chlorination and cyanation to yield 2-(2-methylphenoxy)-methylene benzoyl cyanide, a key intermediate. Another innovative approach prepares 2-(2-methyl phenoxymethyl) halogenated benzene (B151609) through the etherification of 2-halogenated methyl halogenated benzene and 2-methylphenol. This is followed by a Grignard reaction and subsequent condensation with methoxylamine to produce this compound. who.int

A further synthetic strategy starts with 2-(2-methylenedioxy phenoxy methyl) benzoyl cyanide, which undergoes a reaction with methoxamine (B1676408) hydrochloride, followed by the introduction of hydrogen chloride gas to synthesize the final compound. herts.ac.uk

Table 1: Comparison of Modern Synthetic Pathways for this compound

| Starting Materials | Key Intermediates | Key Reactions | Reference |

|---|---|---|---|

| Phthalide, o-cresol, Sodium methylate | 2-(2-methylphenoxy)-methylene benzoic acid; 2-(2-methylphenoxy)-methylene benzoyl cyanide | Etherification, Chlorination, Cyanation | CN105884651A |

| 2-halogenated methyl halogenated benzene, 2-methylphenol | 2-(2-methyl phenoxymethyl) halogenated benzene; Grignard reagent; 2-(2-methyl phenoxymethyl) phenyl methyl oxalate | Etherification, Grignard reaction, Condensation | CN112409206A |

| 2-(2-methylenedioxy phenoxy methyl) benzoyl cyanide, Methoxamine hydrochloride | 2-methoxy imino -2- [2- (2- methylenedioxy phenoxy methyl) phenyl] acetonitrile | Oximation, Configuration conversion | CN109651190A |

The industrial viability of any synthetic route hinges on its optimization to maximize yield, purity, and cost-effectiveness. Research into this compound synthesis has focused on several key parameters to enhance process efficiency.

Optimization efforts include the fine-tuning of reaction temperatures, times, and molar ratios of reactants and catalysts. For example, in the synthesis starting from 2-halogenated methyl halogenated benzene, the molar ratio of the acid-binding agent, the benzene compound, and 2-methylphenol is carefully controlled, and the etherification reaction temperature is maintained between 0-90 °C, with a preference for 30-60 °C for optimal results. who.int Similarly, processes have been developed to achieve high conversion rates, with some patented methods reporting total recoveries as high as 92.5% and product content of 99.1%. herts.ac.uk

The selection of solvents and catalysts is another critical area of optimization. The goal is often to use single, common solvents that can be recycled, thereby reducing waste and production costs. By optimizing these process conditions, researchers have significantly improved reaction conversion rates, leading to higher content and yield of the final product, making the processes suitable for large-scale industrial production.

In line with the principles of green chemistry, modern synthetic methodologies for this compound aim to minimize environmental impact. This is achieved through various strategies, including the selection of less hazardous raw materials, reduction of process steps, and minimization of waste.

One of the key green advantages highlighted in recent synthetic methods is a shortened process flow. For example, a three-step reaction process has been developed that boasts cheap, easily obtainable raw materials and generates a small amount of process wastewater, positioning it as a green and environmentally friendly method. who.int This particular process also benefits from the high stability, reactivity, and selectivity of its raw materials and intermediates, which leads to fewer side reactions. who.int

Another sustainable approach involves the use of recyclable solvents. By selecting a single, commonly used solvent and implementing a system for its repeated recycling, the generation of wastewater is significantly reduced, which lessens the environmental load and lowers production costs. These approaches exemplify the chemical industry's move towards more sustainable practices that are both economically and environmentally viable.

Structure-Activity Relationship (SAR) Elucidation

The development of this compound is a prime example of modifying a natural product, strobilurin A, to enhance fungicidal activity and environmental stability. apsnet.org Understanding the relationship between its chemical structure and biological activity (SAR) is crucial for designing even more effective and safer fungicides.

The fungicidal power of this compound and other strobilurin analogs is intrinsically linked to specific structural features. The core of their activity lies in the β-methoxyacrylate group, which acts as the toxophore. This moiety is essential for binding to the Qo site of the cytochrome bc1 complex in fungal mitochondria, thereby inhibiting electron transport and disrupting cellular respiration. herts.ac.uk

A significant challenge in the development of early strobilurin analogs was their instability in environmental conditions, particularly their sensitivity to light (photolability). apsnet.org this compound was specifically designed to overcome this limitation.

The structural modifications that differentiate this compound from the natural strobilurin A and earlier synthetic attempts were key to its enhanced stability. By altering both the side chain and the toxophore, researchers created a molecule with greater resilience to environmental degradation. apsnet.org Despite this improved stability, this compound is designed to degrade in the environment to prevent long-term accumulation. Its primary degradation route is through hydrolysis, which cleaves the methyl ester to form its main metabolite, this compound acid (BF 490-1). nih.govapvma.gov.au This degradation is influenced by factors such as soil type, moisture, and light. nih.gov For instance, the compound dissipates more rapidly in submerged soil conditions and upon exposure to light. nih.gov This balance of on-target stability and environmental degradation is a key feature of modern fungicide design.

While specific molecular modeling studies on this compound are not extensively detailed in publicly available literature, the use of computational chemistry is a standard and powerful tool in the SAR elucidation of modern agrochemicals. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics are employed to rationalize and predict the activity of new compounds. mdpi.comnih.gov

Molecular docking simulations can be used to model the interaction of this compound with its target, the cytochrome bc1 complex. These models help researchers visualize the binding pose and identify key amino acid residues that interact with the fungicide. This understanding can explain why certain structural moieties, like the β-methoxyacrylate toxophore, are essential for activity and can guide the design of new analogs with improved binding affinity. mdpi.com

QSAR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. By analyzing how variations in structural descriptors (e.g., electronic, steric, and hydrophobic properties) affect fungicidal potency, researchers can build predictive models. These models are invaluable for screening virtual libraries of compounds and prioritizing the synthesis of candidates with the highest probability of success, thereby accelerating the discovery process for new and improved fungicides. researchgate.net

Design and Synthesis of Novel this compound Analogues

The development of novel analogues of this compound has been a focal point of research in agrochemistry, driven by the need to overcome pathogen resistance and enhance fungicidal efficacy. These studies primarily involve the modification of the core strobilurin structure to investigate structure-activity relationships (SAR) and identify new lead compounds with improved biological profiles.

Design Strategies

The design of new this compound analogues often centers on the principle of active subgroup combination, where the essential toxophore of strobilurins is integrated with other known fungicidal moieties. This approach aims to create hybrid molecules that may exhibit a broader spectrum of activity or a different mode of action, potentially mitigating resistance.

One prevalent strategy involves modifying the side chains of the strobilurin structure. For instance, researchers have designed and synthesized a series of new strobilurin derivatives by incorporating structurally diverse heterocycle side chains. acs.orgbohrium.comnih.gov This approach is intended to discover analogues with high activity against resistant pathogens. acs.orgbohrium.comnih.gov Another successful approach has been the integration of the N-phenylpyrimidin-2-amine fungicidal pharmacophore with the strobilurin structure. nih.gov This was pursued to determine if the resulting novel compounds would exhibit unique biological activity, including selectivity and potency, when compared to existing commercial standards. nih.gov

Furthermore, bioisosteric replacement is another key design principle. This has been applied by introducing moieties like the 1, 2, 4-triazole ring, known for its presence in potent antifungal agents, into the strobilurin framework. lew.ro The hypothesis is that combining these two critical components could lead to enhanced biological activities. lew.ro

Synthesis of Novel Analogues

The synthesis of these novel analogues typically involves multi-step chemical processes. A common method for preparing strobilurin thioether derivatives is through a microwave-assisted procedure, which offers advantages such as good to excellent yields, shorter reaction times, mild reaction conditions, and simpler purification processes. acs.orgbohrium.comnih.gov

In the synthesis of analogues containing N-phenylpyrimidin-2-amines, the title compounds were prepared by treating 2-(phenylamino)pyrimidin-4-ols with intermediates containing the strobilurin pharmacophores. nih.gov For the synthesis of derivatives containing a 1,2,4-triazole (B32235) moiety, a synthetic route involves reacting appropriate aromatic aldehydes to form a Schiff base, which is then reacted with (E)-methyl 2-(2-(bromomethyl) phenyl)-2-(methoxyimino)acetate or (E)-methyl 2-(2-(bromomethyl) phenyl)-3-methoxyacrylate in the presence of a base. lew.ro